HUMAN DES(1-6)IGF-II, or human des(1-6) insulin-like growth factor II, is a peptide that plays a significant role in various biological processes, including growth and development. This compound is a modified form of insulin-like growth factor II, lacking the first six amino acids of the native protein. It is primarily sourced from recombinant DNA technology, allowing for the production of this specific peptide in laboratory settings.
The primary source of HUMAN DES(1-6)IGF-II is recombinant DNA technology, where the gene encoding for insulin-like growth factor II is manipulated to produce the truncated form. This method ensures a consistent and high-yield production of the peptide for research and potential therapeutic applications.
HUMAN DES(1-6)IGF-II falls under the classification of growth factors and peptides. It is categorized as an insulin-like growth factor due to its structural similarities to insulin and its involvement in cellular growth and metabolism.
The synthesis of HUMAN DES(1-6)IGF-II typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. In SPPS, amino acids are sequentially added to a growing chain attached to a solid support, allowing for precise control over the sequence and purity of the final product.
HUMAN DES(1-6)IGF-II has a molecular formula of C_53H_73N_13O_12S and consists of 67 amino acids. Its structure features a characteristic three-dimensional conformation that is crucial for its biological activity.
HUMAN DES(1-6)IGF-II participates in several biochemical reactions, primarily involving binding to its receptor, which triggers intracellular signaling pathways related to cell growth and differentiation.
The mechanism of action for HUMAN DES(1-6)IGF-II involves its interaction with specific receptors on target cells. Upon binding, it activates several signaling pathways that mediate cellular responses essential for growth and metabolism.
HUMAN DES(1-6)IGF-II is typically presented as a white powder or lyophilized form when synthesized. It is soluble in aqueous solutions at physiological pH.
HUMAN DES(1-6)IGF-II has several scientific uses:
Human Des(1-6)IGF-II is a truncated analog of native insulin-like growth factor II (IGF-II), comprising 61 amino acids following the deletion of the N-terminal hexapeptide Ala-Tyr-Arg-Pro-Ser-Glu. This modification reduces its molecular weight to 6,765 daltons (compared to ~7.5 kDa for wild-type IGF-II) while preserving the core tertiary structure stabilized by three conserved disulfide bonds (Cys9-Cys47, Cys52-Cys48, Cys53-Cys66) [2] [5] [10]. The truncated sequence begins with residue 7 (Phe) of wild-type IGF-II and retains the complete C-domain crucial for receptor engagement. Analytical HPLC confirms >95% purity, with N-terminal sequencing validating the Phe7 start point [2] [10].
Table 1: Core Structural Parameters of Human Des(1-6)IGF-II
Parameter | Value | Method of Determination |
---|---|---|
Amino Acid Length | 61 residues | Mass spectrometry, Sequencing |
Molecular Weight | 6765 Da | Mass spectrometry |
Purity | >95% | HPLC analysis |
N-terminal Sequence | Phe-Arg-Ser-Arg-Leu-Pro | Edman degradation |
Disulfide Bonds | 3 (positions conserved with IGF-II) | Peptide mapping under non-reducing conditions |
Unlike wild-type IGF-II, which undergoes complex post-translational processing (including glycosylation and E-peptide cleavage), Des(1-6)IGF-II is produced recombinantly in Escherichia coli [2] [10]. This bacterial expression system yields a non-glycosylated, single-chain polypeptide devoid of the O-linked glycosylation observed in some wild-type IGF-II isoforms. The absence of the N-terminal segment eliminates phosphorylation sites (e.g., Ser4 in wild-type IGF-II), further simplifying its modification profile [3] [5]. No natural isoforms of Des(1-6)IGF-II have been identified; its structural homogeneity is a direct consequence of recombinant production and specific enzymatic cleavage.
The deletion of residues 1–6 induces significant functional divergence from wild-type IGF-II despite minimal tertiary structure alteration:
Table 2: Functional Comparison of Des(1-6)IGF-II with Related Peptides
Property | Des(1-6)IGF-II | Wild-Type IGF-II | [Leu²⁷]IGF-II (Class I Mutant) | Des(1-3)IGF-I |
---|---|---|---|---|
IGF-1R Affinity (ED₅₀) | <50 ng/ml | ~20 ng/ml | 200–400 ng/ml | <10 ng/ml |
IGF-2R Affinity (ED₅₀) | <100 ng/ml | ~10 ng/ml | <50 ng/ml | >1000 ng/ml |
IGFBP Affinity (ED₅₀) | >1000 ng/ml | 20–50 ng/ml | Similar to wild-type | >500 ng/ml |
Biological Potency (in vitro) | Increased | Baseline | Reduced | Increased |
Structural Basis for Key Trait | N-terminal deletion reduces IGFBP binding | Full receptor/IGFBP engagement | Altered B-domain disrupts IGF-1R binding | N-terminal truncation reduces IGFBP affinity |
Cryo-EM analyses further elucidate that Des(1-6)IGF-II engages IGF-1R similarly to wild-type IGF-II, leveraging conserved C-domain residues (Leu⁵³, Arg⁵⁴) for receptor docking. However, subtle conformational shifts in the exposed Phe²⁶–Tyr²⁷ region may enhance accessibility to IGF-1R’s ligand-binding cleft [4] [7]. For IGF-2R, domain 11 remains the primary interaction site, with Des(1-6)IGF-II’s Phe¹⁹ and Leu⁵³ inserting into the hydrophobic pocket – a mechanism identical to wild-type IGF-II [4]. This preservation explains its undiminished scavenging via IGF-2R despite altered IGFBP kinetics.
Table 3: Key Structural Domains and Functional Impacts in IGF-II Variants
Structural Domain | Residues | Role in Wild-Type IGF-II | Status in Des(1-6)IGF-II | Functional Consequence |
---|---|---|---|---|
N-terminal Hexapeptide | Ala¹-Tyr²-Arg³-Pro⁴-Ser⁵-Glu⁶ | IGFBP binding anchor | Deleted | >20-fold reduced IGFBP affinity |
B-domain Hydrophobic Core | Phe²⁶, Tyr²⁷ | IGF-1R binding stabilization | Intact | Preserved high IGF-1R affinity |
C-domain | Arg⁵⁴, Arg⁵⁵ | Direct IGF-1R/IGF-2R contact | Intact | Maintained receptor engagement |
C-terminal | Leu⁵³ | IGF-2R hydrophobic pocket insertion | Intact | Unaltered lysosomal targeting |
Synthesis of Structural-Functional RelationshipsThe enhanced in vitro and in vivo potency of Des(1-6)IGF-II stems directly from its selective perturbation of IGF interactions:
These attributes establish Des(1-6)IGF-II as a critical tool for dissecting IGF-II signaling independent of confounding IGFBP effects. Its structure-function profile further informs therapeutic design targeting IGF axis dysregulation in cancer and growth disorders [3] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1